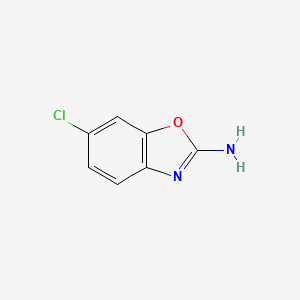

2-Amino-6-chlorobenzoxazole

Description

The exact mass of the compound 2-Amino-6-chlorobenzoxazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24991. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-6-chlorobenzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-chlorobenzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMXVLGVKMTTIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200125 | |

| Record name | Benzoxazole, 2-amino-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52112-68-2 | |

| Record name | 2-Amino-6-chlorobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52112-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole, 2-amino-6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052112682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52112-68-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole, 2-amino-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-6-chlorobenzoxazole: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of 2-Amino-6-chlorobenzoxazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its core chemical and physical properties, detailed synthesis protocols, spectroscopic characterization, and its burgeoning applications in medicinal chemistry, with a particular focus on its role as a scaffold for novel therapeutic agents.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole nucleus, a bicyclic system comprising a benzene ring fused to an oxazole ring, is a privileged scaffold in medicinal chemistry.[1] Its planar structure and the presence of heteroatoms offer unique opportunities for molecular interactions with biological targets.[1] Derivatives of benzoxazole have demonstrated a wide spectrum of biological activities, including antifungal, anticancer, and neuroprotective properties.[2][3] 2-Amino-6-chlorobenzoxazole, in particular, serves as a versatile building block, offering reactive sites for further chemical modifications to generate libraries of compounds for drug discovery programs.[4]

Core Molecular Structure and Properties

2-Amino-6-chlorobenzoxazole is an aromatic heterocyclic compound with the chemical formula C₇H₅ClN₂O.[5] Its structure is characterized by a benzoxazole core with an amino group at the 2-position and a chlorine atom at the 6-position.

IUPAC Name: 6-chloro-1,3-benzoxazol-2-amine[5] CAS Number: 52112-68-2[5] Molecular Weight: 168.58 g/mol [5]

The presence of the electron-donating amino group and the electron-withdrawing chlorine atom on the benzoxazole ring significantly influences its chemical reactivity and biological activity.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-6-chlorobenzoxazole is essential for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Appearance | Off-white to light yellow crystalline powder | |

| Melting Point | 184 °C | [6] |

| Boiling Point | 316.8 °C at 760 mmHg | [6] |

| Density | 1.481 g/cm³ | [6] |

| Solubility | Insoluble in water | Inferred from general properties of similar compounds |

| XLogP3 | 2.5 | [5][6] |

These properties indicate a stable, solid compound under standard conditions with moderate lipophilicity, a key characteristic for potential drug candidates.

Synthesis of 2-Amino-6-chlorobenzoxazole: A Step-by-Step Protocol

The synthesis of 2-aminobenzoxazoles is a well-established area of organic chemistry, with several methodologies available. The most common and direct route involves the cyclization of a substituted 2-aminophenol with a cyanating agent.

General Synthesis Pathway

The synthesis of 2-aminobenzoxazole derivatives typically starts from the corresponding 2-aminophenol. The key step is the formation of the oxazole ring through cyclization with a reagent that provides the C2-amino functionality.

Caption: General synthesis workflow for 2-aminobenzoxazole derivatives.

Detailed Experimental Protocol for Analogue Synthesis

Reaction: Cyclization of 2-amino-4-chlorophenol with cyanogen bromide.

Materials:

-

2-amino-4-chlorophenol

-

Cyanogen bromide (BrCN)

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-amino-4-chlorophenol (1.0 eq) in methanol, add cyanogen bromide (1.3 eq).

-

Stir the reaction mixture at 35 °C for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Dilute the resulting residue with cold water.

-

Adjust the pH to 8-9 with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (30 mL).

-

Dry the organic phase over anhydrous Na₂SO₄ and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by silica gel column chromatography to yield 2-Amino-6-chlorobenzoxazole.

Note on Causality: The use of a slight excess of cyanogen bromide ensures the complete consumption of the starting aminophenol. The basic workup with sodium bicarbonate is crucial to neutralize any acidic byproducts and facilitate the extraction of the desired product into the organic phase.

Spectroscopic Characterization

The structural elucidation of 2-Amino-6-chlorobenzoxazole relies on a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of its structure and comparison with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the amino group. The aromatic protons on the benzene ring will appear as a set of multiplets or distinct doublets and doublet of doublets, with chemical shifts influenced by the chlorine and the fused oxazole ring. The amino protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electronegativity of the chlorine, oxygen, and nitrogen atoms. The carbon at the 2-position, bonded to the amino group and part of the oxazole ring, will have a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3300 | N-H stretching vibrations of the primary amine (two bands) |

| 1640-1600 | C=N stretching of the oxazole ring |

| 1580-1450 | C=C stretching vibrations of the aromatic ring |

| 1250-1000 | C-O stretching of the oxazole ring |

| 850-750 | C-Cl stretching |

The presence of sharp peaks in the N-H stretching region is a key indicator of the primary amino group.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (168.58 g/mol ).[5] The fragmentation pattern will be influenced by the stable benzoxazole ring system. Common fragmentation pathways may involve the loss of small molecules like HCN or CO. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of 2-Amino-6-chlorobenzoxazole is dictated by the interplay of its functional groups: the nucleophilic amino group, the benzoxazole ring system, and the chloro-substituted aromatic ring.

Reactivity of the Amino Group

The primary amino group at the 2-position is a key site for derivatization. It can readily undergo a variety of reactions, including:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Formation of Schiff bases: Condensation with aldehydes and ketones.

These reactions allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships in drug discovery.[4]

Reactivity of the Benzoxazole Ring

The benzoxazole ring is relatively stable due to its aromaticity. However, it can participate in certain electrophilic substitution reactions, although the reactivity is influenced by the existing substituents.

Role as a Building Block in Drug Discovery

2-Amino-6-chlorobenzoxazole is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[7] Its derivatives have been investigated for a range of biological activities.

Biological Activities and Therapeutic Potential

The 2-aminobenzoxazole scaffold has emerged as a promising pharmacophore in the development of new therapeutic agents.

Antifungal Activity

Derivatives of 2-aminobenzoxazole have demonstrated significant antifungal activity against a range of pathogenic fungi.[2][8] The mechanism of action is believed to involve the inhibition of essential fungal enzymes or disruption of the fungal cell membrane.

Sources

- 1. 2-Chlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]

- 2. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzoxazole, 2-amino-6-chloro- | C7H5ClN2O | CID 40237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases | MDPI [mdpi.com]

- 8. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of 2-Amino-6-chlorobenzoxazole

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-amino-6-chlorobenzoxazole, a key intermediate in the development of pharmacologically active compounds. The document is tailored for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of procedural steps to offer an in-depth analysis of the prevalent synthetic methodologies, the rationale behind experimental choices, and the critical safety considerations inherent in the process. The core of this guide focuses on the most reliable and widely cited method: the cyclization of 2-amino-5-chlorophenol with cyanogen bromide. This is supplemented with detailed reaction mechanisms, characterization data, and troubleshooting insights to create a self-validating and authoritative resource for laboratory application.

Introduction and Strategic Importance

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] 2-Amino-6-chlorobenzoxazole (CAS: 52112-68-2) is a particularly valuable derivative, serving as a crucial building block for more complex molecules. Its utility is highlighted by its role as a precursor in the synthesis of drugs such as Chlorzoxazone, a centrally active muscle relaxant.[4]

The strategic placement of the amino group at the 2-position and the chlorine atom at the 6-position provides two distinct points for further functionalization, enabling the exploration of a wide chemical space in drug discovery programs. This guide focuses on elucidating a robust and reproducible synthetic pathway to this important intermediate, grounded in established chemical principles and rigorous safety protocols.

Comparative Analysis of Synthetic Routes

While several methods exist for the synthesis of the benzoxazole ring system, the most direct and efficient route to 2-amino-6-chlorobenzoxazole involves the cyclization of an appropriately substituted o-aminophenol.[2][5] The key transformation is the introduction of a one-carbon unit that will form the C2 position of the benzoxazole ring, bearing the amino group.

| Synthetic Method | Precursor(s) | Key Reagent(s) | Advantages | Disadvantages | References |

| Von Braun Cyanation | 2-Amino-5-chlorophenol | Cyanogen Bromide (BrCN) | High yield, well-established, straightforward procedure. | Use of extremely toxic and moisture-sensitive cyanogen bromide.[6][7][8] | [1] |

| Alternative Cyanating Agents | 2-Amino-5-chlorophenol | N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Avoids the use of highly volatile BrCN. | May require a catalyst (e.g., BF₃·Et₂O) and longer reaction times. | [9][10] |

| From 2,6-Dichlorobenzoxazole | 2,6-Dichlorobenzoxazole | Ammonia (NH₃) | Utilizes a different starting material. | Requires high-pressure conditions (ammonolysis) and may lead to side products. | [11] |

This guide will focus on the Von Braun cyanation method due to its prevalence and high efficiency, while emphasizing the stringent safety measures required.

Core Synthesis Protocol: Von Braun Cyanation

This section details the step-by-step synthesis of 2-amino-6-chlorobenzoxazole from 2-amino-5-chlorophenol. The causality behind each step is explained to provide a deeper understanding of the process.

Overall Synthetic Workflow

The synthesis is a one-pot reaction involving the direct cyclization of the aminophenol precursor with cyanogen bromide.

Sources

- 1. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsisinternational.org [rsisinternational.org]

- 5. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyanogen bromide - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. ijpbs.com [ijpbs.com]

- 10. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US2969370A - Process for the preparation of 2-amino-5-chlorobenzoxazole - Google Patents [patents.google.com]

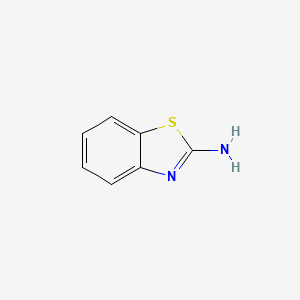

2-Amino-6-chlorobenzoxazole: A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction

2-Amino-6-chlorobenzoxazole is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of the benzoxazole scaffold, a privileged structure in numerous biologically active molecules, this compound serves as a versatile building block for the synthesis of novel therapeutic agents.[1][2] Its unique chemical architecture, featuring a reactive amino group and a strategically placed chlorine atom, offers a platform for developing compounds with a wide spectrum of pharmacological activities, including antifungal and immunomodulatory effects.[3][4] This in-depth technical guide provides a comprehensive overview of 2-Amino-6-chlorobenzoxazole, encompassing its chemical identifiers, synthesis strategies, potential therapeutic applications, mechanisms of action, and essential safety and handling protocols.

Core Identifiers and Physicochemical Properties

A precise understanding of the fundamental properties of 2-Amino-6-chlorobenzoxazole is paramount for its effective utilization in research and development. The key identifiers and physicochemical data for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 52112-68-2 | [4][5] |

| IUPAC Name | 6-chloro-1,3-benzoxazol-2-amine | [5] |

| Chemical Formula | C₇H₅ClN₂O | [4][5] |

| Molecular Weight | 168.58 g/mol | [4][5] |

| Canonical SMILES | C1=CC2=C(C=C1Cl)OC(=N2)N | [5] |

| PubChem CID | 40237 | [5] |

| Melting Point | 184 °C | [4] |

| Appearance | Solid | [6] |

| Synonyms | 6-Chloro-2-benzoxazolamine, 2-Benzoxazolamine, 6-chloro- | [4][5] |

Synthesis and Manufacturing

The synthesis of 2-aminobenzoxazoles can be achieved through various chemical strategies, often starting from ortho-aminophenols. While a specific, detailed protocol for the large-scale synthesis of 2-Amino-6-chlorobenzoxazole is not extensively documented in publicly available literature, general methods for the synthesis of 2-aminobenzoxazole derivatives provide a strong foundation for its preparation.

A common and effective method involves the cyclization of the corresponding 2-aminophenol with a cyanating agent.[7] A notable, less hazardous alternative to the highly toxic cyanogen bromide is the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O).[7][8]

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 2-Amino-6-chlorobenzoxazole.

Exemplary Laboratory-Scale Synthesis Protocol

This protocol is a generalized representation based on established methods for analogous compounds and should be optimized for specific laboratory conditions.[7][8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-chlorophenol (1 equivalent) and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 equivalents) in anhydrous 1,4-dioxane.

-

Catalyst Addition: To the stirred solution, add boron trifluoride etherate (BF₃·Et₂O) (2 equivalents) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield 2-Amino-6-chlorobenzoxazole.

Potential Applications in Drug Discovery

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. 2-Amino-6-chlorobenzoxazole, in particular, has emerged as a promising starting point for the development of novel therapeutics in several key areas.

Antifungal Agents

There is a growing interest in 2-aminobenzoxazole derivatives as potential antifungal agents, particularly against phytopathogenic fungi.[3] Research has demonstrated that certain substituted 2-aminobenzoxazoles exhibit potent and broad-spectrum antifungal activities, in some cases superior to existing commercial fungicides.[3] The development of new antifungal agents is critical to combat the rise of drug-resistant fungal strains affecting both agriculture and human health.

Inhibitors of Sphingosine-1-Phosphate (S1P) Transport

Recent studies have identified 2-aminobenzoxazole derivatives as potent inhibitors of the sphingosine-1-phosphate (S1P) transporter, Spinster Homolog 2 (Spns2).[4][9] S1P is a crucial signaling lipid that regulates a multitude of physiological processes, including immune cell trafficking, and its dysregulation is implicated in autoimmune diseases such as multiple sclerosis.[4] By inhibiting Spns2, these compounds can modulate S1P levels, leading to a reduction in circulating lymphocytes, a key therapeutic mechanism for treating autoimmune disorders.[4][9] This makes 2-Amino-6-chlorobenzoxazole a valuable scaffold for the design of novel immunomodulatory drugs with a potentially improved safety profile compared to existing S1P receptor modulators.[4]

Kinase Inhibitors

The 2-amino-heteroaryl scaffold is a well-established template for the design of kinase inhibitors, which are a major class of targeted cancer therapies.[10][11] While specific studies on 2-Amino-6-chlorobenzoxazole as a kinase inhibitor are not abundant, its structural motifs are present in compounds that have shown inhibitory activity against various kinases, such as Lck (Lymphocyte-specific protein tyrosine kinase).[11] Further exploration of derivatives of 2-Amino-6-chlorobenzoxazole could lead to the discovery of novel and selective kinase inhibitors for oncology and other indications.

Mechanism of Action

The biological activities of 2-Amino-6-chlorobenzoxazole derivatives are intrinsically linked to their ability to interact with specific biological targets, primarily enzymes.

Modulation of the S1P Pathway

Caption: Inhibition of the S1P transporter Spns2 by a 2-aminobenzoxazole derivative.

As an inhibitor of the S1P transporter Spns2, derivatives of 2-Amino-6-chlorobenzoxazole block the export of S1P from cells.[4] This reduction in extracellular S1P levels prevents the proper trafficking of lymphocytes from lymphoid organs into the bloodstream, leading to lymphopenia.[4][9] This mechanism of action is highly sought after for the treatment of autoimmune diseases where lymphocyte-mediated inflammation is a key pathological feature.

Analytical Characterization

The unambiguous identification and purity assessment of 2-Amino-6-chlorobenzoxazole and its derivatives are crucial for reliable research outcomes. A combination of analytical techniques is typically employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure and confirming the identity of the synthesized compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound and can be coupled with a mass spectrometer (LC-MS) for simultaneous separation and identification.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12]

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[1][12]

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[14]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13]

Toxicity:

Preliminary toxicity data for 2-Amino-6-chlorobenzoxazole indicates an oral LD50 of 226 mg/kg in rats, suggesting a moderate level of acute toxicity.[4]

Conclusion

2-Amino-6-chlorobenzoxazole is a molecule of considerable interest for drug discovery and development. Its versatile chemistry allows for the synthesis of a diverse range of derivatives with significant therapeutic potential. The demonstrated activity of its analogues as antifungal agents and inhibitors of the S1P transporter Spns2 highlights the promise of this scaffold for addressing unmet medical needs in infectious diseases and autoimmune disorders. As research in this area continues, a deeper understanding of the structure-activity relationships and mechanisms of action of 2-aminobenzoxazole derivatives will undoubtedly pave the way for the development of novel and effective therapies.

References

-

PubChem. Benzoxazole, 2-amino-6-chloro-. National Center for Biotechnology Information. Available from: [Link]

-

Fritzemeier, R. G., et al. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry, 66(8), 5873–5891. Available from: [Link]

-

Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19356–19367. Available from: [Link]

-

Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19356–19367. Available from: [Link]

- Google Patents. Process for the preparation of 2-chlorobenzoxazoles.

-

Li, J., et al. (2021). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Journal of the Iranian Chemical Society, 18(11), 2959-2970. Available from: [Link]

-

Digital Repository of University of Baghdad. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for manuscript entitled, '2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amid. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of benzoxazole derivatives. Available from: [Link]

-

Indian Journal of Chemistry. Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Available from: [Link]

-

PubMed. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Available from: [Link]

-

ResearchGate. (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Available from: [Link]

-

National Center for Biotechnology Information. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Available from: [Link]

-

The Open Pharmaceutical Sciences Journal. Antifungal Activities and Characterization of Some New Environmentally Safe Cu (II) Surfactants Substituted 2-Amino-6-Methyl Benzothiazole. Available from: [Link]

-

PrepChem.com. Synthesis of 2-chlorobenzoxazole. Available from: [Link]

-

Asian Journal of Chemistry. Synthesis and Antifungal Activity of 7-Alkyl/aryl-amino-6- fluoro-2-(4-chloro phenyl)carboxamido(1,3)benzothiazole. Available from: [Link]

-

MDPI. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Available from: [Link]

-

MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Available from: [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Available from: [Link]

-

PubMed. Benzoxazole and benzothiazole amides as novel pharmacokinetic enhancers of HIV protease inhibitors. Available from: [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. Available from: [Link]

-

PubMed. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Available from: [Link]

-

SpectraBase. 2-Amino-6-chloro-benzoic acid - Optional[1H NMR] - Spectrum. Available from: [Link]

-

PubMed. Discovery of 2-amino-6-carboxamidobenzothiazoles as potent Lck inhibitors. Available from: [Link]

-

MDPI. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Available from: [Link]

-

PubMed. Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors. Available from: [Link]

-

National Center for Biotechnology Information. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1. Available from: [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 2-amino-6-carboxamidobenzothiazoles as potent Lck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

mechanism of action of 2-Amino-6-chlorobenzoxazole

An In-depth Technical Guide to the Biological Activities and Potential Mechanisms of Action of 2-Amino-6-chlorobenzoxazole and Related Compounds

Abstract

2-Amino-6-chlorobenzoxazole is a heterocyclic organic compound belonging to the broader class of benzoxazoles, which are recognized for their diverse and significant biological activities. While the precise mechanism of action for 2-Amino-6-chlorobenzoxazole itself is not extensively characterized in publicly available scientific literature, this guide synthesizes the current understanding of its known biological context and delves into the well-documented mechanisms of structurally related benzoxazole and benzothiazole derivatives. This comprehensive analysis provides researchers, scientists, and drug development professionals with a foundational understanding of the potential therapeutic applications and molecular targets of this chemical scaffold. The guide will explore activities ranging from antimicrobial and antifungal to anticancer and enzyme inhibition, supported by experimental evidence from analogous compounds.

Introduction to 2-Amino-6-chlorobenzoxazole: A Scaffold of Therapeutic Potential

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological properties.[1][2] 2-Amino-6-chlorobenzoxazole, with the chemical formula C₇H₅ClN₂O, is a specific derivative within this class.[3] Its structure, featuring an amino group at the 2-position and a chlorine atom at the 6-position of the benzoxazole ring, presents opportunities for diverse chemical modifications to modulate its biological effects.

While dedicated studies on the are limited, the broader family of 2-aminobenzoxazoles and related heterocycles has been the subject of extensive research, revealing a range of biological activities. These include:

-

Antimicrobial and Antifungal Activity: Derivatives of 2-aminobenzoxazole have demonstrated notable efficacy against various pathogenic fungi and bacteria.[1]

-

Anticancer Properties: The benzoxazole scaffold is present in compounds investigated for their cytotoxic effects against various cancer cell lines.[4]

-

Enzyme Inhibition: Specific benzoxazole derivatives have been shown to inhibit key enzymes involved in disease progression, such as kinases, cholinesterases, and PARP-2.[4][5]

-

Antitubercular Activity: The related benzothiazole scaffold has been identified in screens for novel agents against Mycobacterium tuberculosis.[6]

This guide will proceed by examining the known biological data related to 2-Amino-6-chlorobenzoxazole and then extrapolate potential mechanisms of action based on the established activities of its structural analogs.

Known Biological Context of 2-Amino-6-chlorobenzoxazole

Direct experimental evidence for the biological activity of 2-Amino-6-chlorobenzoxazole is sparse. In a study focused on identifying novel antitubercular agents, 2-Amino-6-chlorobenzoxazole was synthesized as part of a structure-activity relationship (SAR) exploration of an amino-benzothiazole scaffold. However, in this particular study, the introduction of a chloro-substituent at the 6-position of the benzoxazole ring did not lead to an improvement in biological activity or selectivity against Mycobacterium tuberculosis.[6]

Another area where 2-aminobenzoxazole derivatives have been investigated is in the development of antifungal agents. A study on simple 2-aminobenzoxazole derivatives reported broad-spectrum antifungal activities against several phytopathogenic fungi.[1] While this study did not specifically report on the 6-chloro derivative, it highlights the potential of this chemical class in agriculture and medicine.

Given the limited direct data, a deeper understanding of the potential mechanisms of action requires an analysis of more extensively studied, structurally related compounds.

Potential Mechanisms of Action Inferred from Structural Analogs

The diverse biological activities of benzoxazole and benzothiazole derivatives suggest multiple potential mechanisms of action. These can be broadly categorized into enzyme inhibition and disruption of cellular processes.

Enzyme Inhibition

3.1.1. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Several 2-aryl-6-carboxamide benzoxazole derivatives have been synthesized and evaluated as inhibitors of AChE and BChE, enzymes critical in the pathogenesis of Alzheimer's disease.[5] These compounds are designed to interact with the active site of the cholinesterase enzymes, preventing the breakdown of the neurotransmitter acetylcholine. The benzoxazole core often serves as a key structural element for binding within the enzyme's active site.

3.1.2. Poly (ADP-ribose) Polymerase-2 (PARP-2) Inhibition

Certain benzoxazole derivatives have been investigated as inhibitors of PARP-2, an enzyme involved in DNA repair and a target in cancer therapy.[4] Inhibition of PARP in cancer cells, particularly those with deficiencies in other DNA repair pathways (e.g., BRCA mutations), can lead to synthetic lethality and cell death. The mechanism involves the benzoxazole moiety interacting with amino acid residues in the active site of the PARP-2 enzyme.[4]

3.1.3. Urease Inhibition

Structurally related 2-amino-6-arylbenzothiazoles have demonstrated potent urease enzyme inhibition.[7] Urease is a key enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. The inhibition mechanism likely involves the interaction of the benzothiazole scaffold with the nickel ions in the active site of the urease enzyme.

3.1.4. Sphingosine-1-phosphate (S1P) Transporter (Spns2) Inhibition

Recent research has identified 2-aminobenzoxazole derivatives as potent inhibitors of the S1P transporter Spns2.[8] S1P is a crucial signaling lipid involved in various physiological processes, including immune cell trafficking. Inhibition of its transporter, Spns2, can modulate immune responses, making it a potential therapeutic strategy for autoimmune diseases. The 2-aminobenzoxazole scaffold was found to be a viable core for developing potent Spns2 inhibitors.[8]

Disruption of Cellular Processes

3.2.1. Anticancer Activity via PI3K/AKT Pathway Modulation

The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. A natural product, 2-Amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, has been shown to exert its anticancer effects by targeting the PI3K/AKT pathway.[9] While not a benzoxazole, this compound shares the feature of a chlorinated aminobenzoic acid derivative, suggesting that compounds with this general structure may have the potential to modulate this key oncogenic pathway. Novel 2-aminobenzothiazole derivatives have also been designed to target the ATP binding domain of the PI3Kγ enzyme.[10]

3.2.2. Antitubercular Activity via LepB Inhibition

In the context of antitubercular drug discovery, an amino-benzothiazole scaffold was identified from a screen against a recombinant Mycobacterium tuberculosis strain that under-expresses the essential signal peptidase LepB.[6] This suggests that the mechanism of action for this class of compounds could involve the inhibition of LepB, an enzyme crucial for protein secretion and bacterial viability.

Experimental Protocols for Investigating the Mechanism of Action

To elucidate the specific , a series of well-established experimental workflows can be employed.

Target Identification and Validation

A primary step is to identify the molecular target(s) of the compound. This can be achieved through:

-

Affinity-based methods: Such as affinity chromatography or chemical proteomics to pull down binding partners from cell lysates.

-

Genetic approaches: Including screening for resistant mutants or using CRISPR-based screening to identify genes that modulate sensitivity to the compound.

-

Computational methods: In silico docking studies against a panel of known drug targets can provide initial hypotheses.

Enzymatic Assays

Once a potential enzyme target is identified, its inhibition by 2-Amino-6-chlorobenzoxazole must be confirmed and characterized using in vitro enzymatic assays.

Example Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Preparation of Reagents:

-

Phosphate buffer (pH 8.0)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Acetylcholinesterase (AChE) enzyme solution

-

2-Amino-6-chlorobenzoxazole stock solution (in DMSO) and serial dilutions

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Add 50 µL of phosphate buffer and 25 µL of AChE solution.

-

Incubate at 37°C for 15 minutes.

-

Add 50 µL of DTNB solution.

-

Initiate the reaction by adding 25 µL of ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Cell-Based Assays

Cell-based assays are crucial for understanding the effect of the compound on cellular processes in a more physiologically relevant context.

Example Protocol: Cancer Cell Viability Assay (MTT Assay)

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media.

-

-

Treatment:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of 2-Amino-6-chlorobenzoxazole for a specified duration (e.g., 24, 48, 72 hours).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

-

Visualization of Potential Signaling Pathways

To visually represent the potential signaling pathways that could be modulated by 2-Amino-6-chlorobenzoxazole and its analogs, the following diagrams are provided.

Caption: Potential inhibition of the PI3K/AKT signaling pathway by 2-aminobenzoxazole derivatives.

Caption: Experimental workflow for determining AChE inhibition.

Conclusion and Future Directions

2-Amino-6-chlorobenzoxazole belongs to a class of compounds with significant therapeutic potential, as evidenced by the broad spectrum of biological activities exhibited by its structural analogs. While its specific mechanism of action remains to be fully elucidated, the existing body of research on benzoxazole and benzothiazole derivatives provides a strong foundation for future investigations. The potential for this scaffold to act as an inhibitor of key enzymes such as cholinesterases, PARPs, and urease, as well as its ability to modulate critical signaling pathways like PI3K/AKT, makes it an attractive starting point for drug discovery and development programs.

Future research should focus on a systematic evaluation of 2-Amino-6-chlorobenzoxazole and its derivatives against a panel of biological targets to identify its primary mechanism(s) of action. A combination of in silico, in vitro, and cell-based assays will be crucial in this endeavor. Furthermore, structure-activity relationship studies will be essential to optimize the potency, selectivity, and pharmacokinetic properties of this promising chemical scaffold.

References

- Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC - NIH. (n.d.).

-

Benzoxazole, 2-amino-6-chloro- | C7H5ClN2O | CID 40237 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

-

Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PubMed Central. (n.d.). Retrieved January 7, 2026, from [Link]

-

Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

-

Synthesis of 2-chlorobenzoxazole - PrepChem.com. (n.d.). Retrieved January 7, 2026, from [Link]

-

Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PubMed Central. (n.d.). Retrieved January 7, 2026, from [Link]

- US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents. (n.d.).

-

Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

- US2969370A - Process for the preparation of 2-amino-5-chlorobenzoxazole - Google Patents. (n.d.).

-

Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis | bioRxiv. (n.d.). Retrieved January 7, 2026, from [Link]

-

Benzoxazole: The molecule of diverse biological activities - Journal of Chemical and Pharmaceutical Research. (n.d.). Retrieved January 7, 2026, from [Link]

-

Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]

-

2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

-

2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC - PubMed Central. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

- 1. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Benzoxazole, 2-amino-6-chloro- | C7H5ClN2O | CID 40237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2-Amino-6-chlorobenzoxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of pharmacological activities. Within this class, 2-amino-6-chlorobenzoxazole derivatives have emerged as a particularly promising chemotype, demonstrating significant potential in the development of novel therapeutic agents. The presence of an amino group at the 2-position and a chloro substituent at the 6-position provides a unique electronic and steric profile, enabling diverse biological interactions. This in-depth technical guide synthesizes the current understanding of the biological activities of 2-amino-6-chlorobenzoxazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships, and key experimental protocols used to evaluate these compelling molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important chemical scaffold.

Introduction: The Significance of the Benzoxazole Core

Benzoxazoles are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and an oxazole ring. This structural framework is present in a variety of naturally occurring and synthetic molecules that exhibit a broad range of biological activities.[1][2][3] The versatility of the benzoxazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and pharmacological profile.[4] The 2-amino-6-chlorobenzoxazole core, in particular, has garnered significant attention due to its synthetic tractability and the diverse biological activities of its derivatives.[1][5] The chlorine atom at the 6-position can enhance the lipophilicity and metabolic stability of the molecule, while the amino group at the 2-position serves as a key site for further chemical modifications to generate libraries of compounds for biological screening.[5]

Synthetic Pathways to 2-Amino-6-chlorobenzoxazole Derivatives

The synthesis of the 2-amino-6-chlorobenzoxazole scaffold is a critical first step in the exploration of its biological potential. A common and effective method involves the cyclization of a substituted 2-aminophenol with cyanogen bromide.

General Synthesis of 2-Amino-6-chlorobenzoxazole

A prevalent synthetic route commences with the reduction of 2-nitro-4-chlorophenol to 2-amino-4-chlorophenol. This intermediate is then cyclized using cyanogen bromide (BrCN) in a suitable solvent like methanol to yield 2-amino-6-chlorobenzoxazole.[1]

Experimental Protocol: Synthesis of 2-Amino-6-chlorobenzoxazole [1]

-

Reduction of 2-nitro-4-chlorophenol: To a solution of 2-nitro-4-chlorophenol in a suitable solvent (e.g., ethanol), a reducing agent such as SnCl₂·2H₂O is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up and Isolation: The reaction mixture is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 2-amino-4-chlorophenol.

-

Cyclization with Cyanogen Bromide: The obtained 2-amino-4-chlorophenol is dissolved in methanol, and cyanogen bromide (BrCN) is added portion-wise at a controlled temperature. The reaction is stirred for several hours.

-

Final Product Isolation: The solvent is evaporated, and the residue is purified by recrystallization or column chromatography to afford pure 2-amino-6-chlorobenzoxazole.[1]

Diagram: Synthetic Workflow for 2-Amino-6-chlorobenzoxazole

Caption: Inhibition of kinase signaling by 2-amino-6-chlorobenzoxazole derivatives.

Antimicrobial Properties: Combating Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzoxazole derivatives have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi. [1][3][6][7]

Antifungal Activity

Derivatives of 2-aminobenzoxazole have been synthesized and evaluated for their antifungal activities against a range of phytopathogenic fungi. [1]Many of these compounds have exhibited excellent and broad-spectrum antifungal activities, with some showing potency superior to commercial fungicides. [1]

Experimental Protocol: In Vitro Antifungal Assay [1]

-

Fungal Strains: A panel of relevant pathogenic fungi is selected.

-

Culture Preparation: The fungi are cultured on a suitable medium (e.g., Potato Dextrose Agar) to obtain fresh mycelia.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions of varying concentrations.

-

Mycelial Growth Inhibition Assay: A small disc of fungal mycelium is placed at the center of a petri dish containing the culture medium mixed with the test compound at a specific concentration.

-

Incubation: The plates are incubated at an appropriate temperature for a set period.

-

Data Analysis: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control (solvent-only) plate. The EC50 value (the concentration that inhibits 50% of fungal growth) is then determined. [1]

Antibacterial Activity

While much of the focus has been on antifungal activity, some benzoxazole derivatives also exhibit antibacterial properties. The mechanism of action can vary, but may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. Further research is needed to fully elucidate the antibacterial potential of 2-amino-6-chlorobenzoxazole derivatives.

Anti-inflammatory Effects: Modulating the Immune Response

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Benzoxazole derivatives have been investigated for their anti-inflammatory properties, often acting through the inhibition of key inflammatory mediators. [3][8][9][10][11]

Mechanism of Action

The anti-inflammatory effects of some benzoxazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of prostaglandins that mediate inflammation and pain. [9]By selectively inhibiting COX-2 over COX-1, these compounds may offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects. [9]Other potential mechanisms include the inhibition of myeloid differentiation protein 2 (MD2), which is involved in the inflammatory response to bacterial lipopolysaccharides. [11]

Experimental Protocol: Carrageenan-Induced Paw Edema Test [10]

-

Animal Model: Typically, rats or mice are used for this in vivo assay.

-

Compound Administration: The test compound is administered orally or intraperitoneally to the animals at a specific dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., diclofenac sodium). [8]3. Induction of Inflammation: After a set period, a sub-plantar injection of carrageenan is administered to the hind paw of each animal to induce localized inflammation and edema.

-

Measurement of Paw Volume: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups to the control group.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for the rational design of more potent and selective derivatives. For 2-amino-6-chlorobenzoxazole derivatives, the following general observations can be made:

-

Substituents on the 2-amino group: Modifications at this position can significantly impact biological activity. The introduction of various aryl or heterocyclic moieties can modulate the compound's interaction with its biological target.

-

The 6-chloro substituent: The presence of this electron-withdrawing group generally enhances the biological activity, possibly by altering the electronic properties of the benzoxazole ring system and improving membrane permeability. [4]* Other substitutions on the benzene ring: Further substitutions on the benzene ring can be explored to optimize the pharmacokinetic and pharmacodynamic properties of the lead compounds.

Future Directions and Conclusion

The 2-amino-6-chlorobenzoxazole scaffold represents a fertile ground for the discovery of new therapeutic agents. The diverse biological activities, coupled with the synthetic accessibility of its derivatives, make it an attractive starting point for drug discovery programs. Future research should focus on:

-

Elucidation of specific molecular targets: Identifying the precise protein targets for the observed biological activities will enable more targeted drug design.

-

Optimization of lead compounds: Systematic SAR studies are needed to improve the potency, selectivity, and pharmacokinetic profiles of promising derivatives.

-

In vivo efficacy and safety studies: Promising candidates should be advanced to in vivo models to evaluate their therapeutic efficacy and safety profiles.

References

-

Analgesic and antiinflammatory effects of some 2-mercaptobenzoxazole derivatives. PubMed. [Link]

-

Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. PubMed. [Link]

- Process for the preparation of 2-chlorobenzoxazoles.

-

Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. MDPI. [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. [Link]

-

Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. PubMed Central. [Link]

-

Benzoxazole, 2-amino-6-chloro-. PubChem. [Link]

-

Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Digital Repository. [Link]

-

Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds. PubMed. [Link]

-

Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. PubMed Central. [Link]

-

Synthesis and Characterization of Some New Derivatives From 2-Mercaptobenzoxazole. Iraqi Journal of Science. [Link]

-

Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. ResearchGate. [Link]

-

2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. PubMed. [Link]

-

Structure activity relationship of benzoxazole derivatives. ResearchGate. [Link]

-

Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

-

Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PubMed Central. [Link]

-

Synthesis and antiinflammatory activity of some 2-aryl-6-benzoxazoleacetic acid derivatives. PubMed. [Link]

-

Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein. PubMed Central. [Link]

-

Investigation of the anticancer activity of 2-amino-6-methylbenzothiazole and corresponding Pd(II) complex using molecular docking simulations. ResearchGate. [Link]

-

Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. PubMed Central. [Link]

-

Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. PubMed. [Link]

-

2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). National Institutes of Health. [Link]

-

Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. IJPPR. [Link]

-

Synthesis and in vitro anticancer activity of 9-chloro-3-cyano-8-fluoro-2- methylthio-4-oxo-4H-pyrimido [2, 1-b] [5][12]benzothiazole and its 2- substituted derivatives. JOCPR. [Link]

Sources

- 1. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. Analgesic and antiinflammatory effects of some 2-mercaptobenzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antiinflammatory activity of some 2-aryl-6-benzoxazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-6-chlorobenzoxazole analogs and derivatives synthesis

An In-Depth Technical Guide to the Synthesis of 2-Amino-6-chlorobenzoxazole Analogs and Derivatives

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of the 2-Aminobenzoxazole Scaffold

The benzoxazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal framework for designing targeted therapeutics. Within this class, 2-aminobenzoxazole derivatives have garnered significant attention as potent enzyme inhibitors, antifungal agents, and anticancer therapeutics.[2][3][4][5]

The introduction of a chlorine atom at the 6-position of the benzoxazole ring is a common and strategic modification in drug design. This electron-withdrawing group can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins, often enhancing its biological activity.[6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for constructing the 2-amino-6-chlorobenzoxazole scaffold and its subsequent derivatization. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer insights into building diverse analog libraries for structure-activity relationship (SAR) studies.

Part 1: Constructing the Core Scaffold - Key Synthetic Paradigms

The assembly of the 2-aminobenzoxazole core is the critical first step. Historically, harsh and toxic reagents were commonplace, but modern organic synthesis offers safer and more versatile alternatives. The choice of method is often dictated by the desired substitution pattern (particularly at the 2-amino position) and scalability.

Diagram: Overview of Synthetic Pathways

Caption: Key synthetic routes to the 2-aminobenzoxazole core.

Method 1: Cyclization via Electrophilic Cyanating Agents (The Modern Standard)

The most established route to the primary 2-aminobenzoxazole scaffold involves the cyclization of a corresponding 2-aminophenol.

Causality & Expertise: The classical approach utilizes cyanogen bromide (BrCN), a highly effective but extremely toxic and volatile reagent, posing significant handling risks.[3][4] To circumvent this, our laboratory and others have adopted safer, non-volatile electrophilic cyanating agents. The reagent of choice is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) .[3][4] The reaction's success hinges on the activation of the NCTS cyano group by a Lewis acid, typically boron trifluoride etherate (BF₃·Et₂O) . This activation enhances the electrophilicity of the cyano carbon, making it susceptible to nucleophilic attack by the amino group of the 2-aminophenol.

Mechanism of NCTS-Mediated Cyclization

Caption: Proposed mechanism for Lewis acid-catalyzed cyclization.[3][4]

Experimental Protocol: Synthesis of 2-Amino-6-chlorobenzoxazole

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-4-chlorophenol (1.0 equiv).

-

Reagent Addition: Add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 equiv) followed by anhydrous 1,4-dioxane as the solvent.

-

Catalyst: Carefully add boron trifluoride etherate (BF₃·Et₂O) (2.0 equiv) to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approx. 101 °C) and monitor by TLC or LC-MS. The reaction typically requires 24-30 hours for completion.[3]

-

Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure product.

Method 2: The Smiles Rearrangement (Access to N-Substituted Analogs)

For directly synthesizing N-substituted 2-aminobenzoxazoles, the intramolecular Smiles rearrangement offers an elegant and efficient metal-free alternative.[4]

Trustworthiness & Logic: This protocol is self-validating because it transforms a readily available benzoxazole-2-thiol into a more complex N-substituted amine through a reliable intramolecular SNAr reaction. The key is the activation of the thiol with an electrophile (like chloroacetyl chloride) to form a reactive intermediate. The appended amine then displaces the thioether group in an intramolecular fashion. This method's strength lies in its broad amine scope, allowing for the rapid generation of an analog library from a common intermediate.[3][7]

Workflow: N-Substituted Analogs via Smiles Rearrangement

Caption: General workflow for the Smiles rearrangement approach.

Experimental Protocol: Synthesis of an N-Alkyl-2-aminobenzoxazole

-

Setup: In a round-bottom flask, dissolve benzoxazole-2-thiol (1.0 equiv) and the desired primary or secondary amine (2.0 equiv) in a suitable solvent like DMF or 1,4-dioxane.

-

Base: Add a non-nucleophilic base such as triethylamine (Et₃N) (1.0 equiv).

-

Activation: Cool the mixture in an ice bath (0 °C) and add chloroacetyl chloride (1.1 equiv) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and then heat as required (e.g., 70-120 °C), monitoring by TLC or LC-MS. Reaction times are typically shorter than the NCTS method.

-

Workup & Purification: Cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, concentrate, and purify by column chromatography.

Part 2: Synthesis of Precursors and Post-Scaffold Derivatization

A robust synthetic strategy requires reliable access to starting materials and efficient methods for analog generation.

Precursor Synthesis: 2-Amino-4-chlorophenol

The most common starting material, 2-amino-4-chlorophenol, is readily prepared from its corresponding nitrophenol.

Protocol: The reduction of 4-chloro-2-nitrophenol is typically achieved using tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol.[2] The reaction is generally clean and high-yielding.

-

Dissolve 4-chloro-2-nitrophenol (1.0 equiv) in ethanol.

-

Add SnCl₂·2H₂O (approx. 3-4 equiv) in portions.

-

Heat the mixture to reflux until the starting material is consumed (monitor by TLC).

-

Cool the reaction, basify with aqueous NaHCO₃ or NaOH to precipitate tin salts, and filter.

-

Extract the filtrate with ethyl acetate, dry the organic layer, and concentrate to obtain the desired aminophenol, which can often be used without further purification.

Derivatization Strategies for Analog Libraries

Once the 2-amino-6-chlorobenzoxazole core is synthesized, a diverse library of analogs can be generated through reactions targeting the 2-amino group or by incorporating other functionalities onto the benzene ring.

| Strategy | Reagents & Conditions | Resulting Derivative | Rationale & Application |

| N-Acylation | Acyl chloride or anhydride, base (e.g., pyridine, Et₃N), in CH₂Cl₂ or THF. | 2-Amido-6-chlorobenzoxazole | Modulates polarity and hydrogen bonding capability. Common in enzyme inhibitors.[2] |

| N-Sulfonylation | Sulfonyl chloride, base (e.g., pyridine), in CH₂Cl₂. | 2-Sulfonamido-6-chlorobenzoxazole | Introduces a strong hydrogen bond acceptor group, often improving solubility and cell permeability.[2] |

| Nucleophilic Aromatic Substitution (SNAr) | Start with 2,6-dichlorobenzoxazole, react with various amines (R-NH₂) and a base. | N-Substituted-2-amino-6-chlorobenzoxazole | A powerful method for rapidly creating a large library of N-substituted analogs.[8] |

| Suzuki Cross-Coupling | Start with a bromo-substituted core (e.g., 6-bromo-2-aminobenzoxazole), react with a boronic acid, Pd catalyst, and base. | Aryl/Alkyl substituted at the 6-position | Explores SAR at the benzene ring, crucial for optimizing target engagement and selectivity.[2][8] |

Part 3: Data Summary & References

Representative Yields for NCTS-Mediated Cyclization

The following table summarizes typical results for the synthesis of various substituted 2-aminobenzoxazoles using the NCTS/BF₃·Et₂O protocol, demonstrating the method's substrate scope.

| Starting 2-Aminophenol | Product | Yield (%) |

| 2-Aminophenol | 2-Aminobenzoxazole | 60% |

| 4-Methyl-2-aminophenol | 6-Methyl-2-aminobenzoxazole | 55% |

| 4-Chloro-2-aminophenol | 6-Chloro-2-aminobenzoxazole | 58% |

| 4-Bromo-2-aminophenol | 6-Bromo-2-aminobenzoxazole | 52% |

| 4-Nitro-2-aminophenol | 6-Nitro-2-aminobenzoxazole | 45% |

| Data adapted from literature reports for illustrative purposes.[3] |

References

-

Štefane, B., & Požgan, F. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19163–19173. [Link]

-

Štefane, B., & Požgan, F. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. [Link]

-

Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093–24111. [Link]

-

Obaji, E., et al. (2022). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry. [Link]

-

El-Sayed, M. A., et al. (2021). Synthesis of substituted 2-amino benzoxazole derivatives starting from substituted anilines. ResearchGate. [Link]

-

Chen, Q., et al. (2020). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. PLOS ONE, 15(7), e0235739. [Link]

-

Štefane, B., & Požgan, F. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 40237, Benzoxazole, 2-amino-6-chloro-. [Link]

-

Early, S. N., et al. (2021). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ACS Infectious Diseases. [Link]

-

El-Faham, A., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports. [Link]

-

Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. [Link]

-

Al-Juboori, A. M. J. (2014). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Journal of Al-Nahrain University. [Link]

-

National Center for Biotechnology Information. (2022). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). PubMed Central. [Link]

-

Luma, S. A. (2020). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal. [Link]

-

Yakan, H. (2023). Structure-activity relationship of benzoxazole derivatives. ResearchGate. [Link]

- Google Patents. (1987).

-

Khudhir, A., et al. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. ResearchGate. [Link]

- Google Patents. (2020). Synthesis method of 2-mercapto-6-chlorobenzoxazole.

Sources

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]